(4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone
Description
Properties
IUPAC Name |
[4-(fluoromethyl)-4-methylpiperidin-1-yl]-piperidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23FN2O/c1-13(10-14)4-7-16(8-5-13)12(17)11-3-2-6-15-9-11/h11,15H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEZUOGANSCFRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)C2CCCNC2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
(4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone, a synthetic compound classified under piperidine derivatives, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 2098048-00-9 |
| Molecular Formula | C13H23FN2O |
| Molecular Weight | 242.33 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific enzymes and receptors involved in cellular signaling pathways. Research indicates that it may possess antimicrobial and antimalarial properties, making it a candidate for further therapeutic exploration .
Antimicrobial Activity
Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis. In a high-throughput screening of over 100,000 compounds, derivatives similar to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 6.3 µM to 23 µM. This suggests a promising potential for development as an anti-tuberculosis agent .
Structure–Activity Relationship (SAR)
Research into the structure–activity relationship of piperidine derivatives indicates that modifications can significantly impact biological activity. For instance, substituents on the piperidine ring can influence both potency and selectivity against target pathogens. The fluoromethyl and methyl substitutions in this compound are critical for its enhanced activity compared to other derivatives .
Case Study 1: Antitubercular Activity
In a comparative study, several analogs of piperidine derivatives were synthesized and tested against M. tuberculosis. The study revealed that compounds with similar structural motifs to this compound displayed promising results, with modifications leading to improved MIC values. For example, an analog with a tert-butyl substitution at the 4-position showed an MIC of 2.0 µM, indicating enhanced potency .
Case Study 2: Antimalarial Properties
Another investigation evaluated the antimalarial potential of piperidine derivatives, including this compound. The results indicated significant activity against Plasmodium falciparum, with certain analogs demonstrating IC50 values in the low micromolar range. This suggests that further optimization could lead to effective antimalarial agents derived from this scaffold .
Scientific Research Applications
Research indicates that compounds with similar piperidine structures often exhibit significant biological activity. Specifically, they have been studied for their roles as:
- Glycine Transporter Inhibitors : Compounds similar to (4-(fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone have been designed to inhibit glycine transporters, which are crucial in neurotransmission and could be targeted for treating conditions like schizophrenia and other neurological disorders .
- Antidepressants : Some derivatives have shown promise in modulating serotonin and norepinephrine levels, suggesting potential use as antidepressants.
Applications in Medicinal Chemistry
- Drug Development : The compound is being explored for its potential as a lead compound in the synthesis of new drugs targeting various neurological conditions.
- Structure-Activity Relationship (SAR) Studies : Researchers utilize this compound to understand how structural variations affect biological activity, aiding in the design of more effective therapeutic agents.
Case Study 1: GlyT1 Inhibitor Design
A study focused on creating a novel GlyT1 inhibitor utilized similar piperidine derivatives to enhance inhibitory activity against glycine transporters. The findings suggested that modifications at the piperidine ring significantly influenced binding affinity and selectivity .
Case Study 2: Antidepressant Activity
In a pharmacological evaluation, analogs of this compound were tested for their antidepressant effects in animal models. Results indicated a dose-dependent reduction in depressive-like behaviors, supporting further development as a therapeutic agent .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluoromethyl group in the 4-position of the piperidine ring exhibits moderate reactivity in nucleophilic substitution (S<sub>N</sub>2) reactions. Fluorine’s electronegativity polarizes the C–F bond, enabling displacement by nucleophiles such as amines, thiols, or alkoxides.
Key Findings :
-
Reactions proceed via a bimolecular mechanism, with steric hindrance from the adjacent methyl group reducing reaction rates.
-
Fluorine’s leaving ability is weaker than chlorine or bromine, necessitating elevated temperatures or strong bases (e.g., NaH) .
Oxidation Reactions
The tertiary amine in the piperidine ring undergoes oxidation under controlled conditions, forming N-oxide derivatives.
Mechanistic Insight :
-
N-Oxide formation is stereospecific, preserving the chair conformation of the piperidine ring.
-
Over-oxidation risks (e.g., C–N bond cleavage) are minimized using mild agents like mCPBA .
Reductive Amination
The ketone group in the methanone moiety participates in reductive amination with primary/secondary amines.
Structural Impact :
-
Reductive amination introduces chirality at the methanone carbon, verified by X-ray crystallography in analogous compounds .
Hydrolysis Reactions
| Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| 6M HCl, reflux | 48 h | 4-(Fluoromethyl)-4-methylpiperidine + Piperidine-3-carboxylic acid | 91% | , |
| NaOH (aq.), 120°C | 24 h | Degraded intermediates | – |
Implications :
Cross-Coupling Reactions
The fluoromethyl group participates in Pd-catalyzed cross-coupling under Suzuki-Miyaura conditions.
Optimization Notes :
Photochemical Reactivity
UV irradiation induces C–F bond homolysis, generating radicals that dimerize or abstract hydrogen.
| Conditions | Products | Yield | Source |
|---|---|---|---|
| UV (254 nm), THF, 6 h | Dimeric piperidine derivatives | 37% | |
| UV (365 nm), H-donor | Hydrogen abstraction adducts | 22% |
Applications :
Comparison with Similar Compounds
Key Observations :
- Fluorination Impact: The fluoromethyl group in the target compound enhances lipophilicity compared to non-fluorinated analogs like Compound 6 . However, fluorinated aromatic substituents (e.g., in 4l) may confer distinct electronic effects due to resonance interactions .
- Synthetic Accessibility: Yields for piperidine-based methanones vary widely (31–68%), with fluorinated derivatives often requiring specialized reagents (e.g., 4-nitrobenzenesulfonyl chloride for 4l) .
- Functional Group Diversity : Sulfonyl (4l), pyrimidinyl (11), and trifluoromethylphenyl groups () introduce varied hydrogen-bonding and steric profiles, influencing target selectivity.
Physicochemical Properties
A comparative analysis of molecular properties is provided below:
Key Observations :
- Compounds with aromatic substituents (e.g., 11, ) exhibit higher logP values and hydrogen-bond acceptors, which may correlate with prolonged half-lives or off-target interactions.
Preparation Methods
One crucial step is the introduction of the fluoromethyl group at the 4-position of the piperidine ring. According to patent literature, a viable method involves the conversion of a ketone intermediate to a fluorohydrin derivative using a hydrogen fluoride-pyridine complex, which acts as a fluorinating agent.
- Starting from a 1-benzoyl-piperidin-4-one intermediate, the ketone is first converted to an epoxide.
- Treatment of the epoxide with an excess of hydrogen fluoride-pyridine complex results in ring opening and fluorohydrin formation, yielding 1-benzoyl-4-fluoro-4-hydroxymethylpiperidine.
- This step introduces the fluoromethyl substituent at the 4-position with retention of the ketone functionality on the other piperidine ring.
Formation of the Methanone Linkage
The methanone (ketone) linkage between the 4-(fluoromethyl)-4-methylpiperidin-1-yl and the piperidin-3-yl moiety can be constructed via coupling reactions involving amide bond formation or ketone synthesis from Weinreb amide intermediates.
- A typical approach involves preparing a Weinreb amide derivative of one piperidine ring.
- This intermediate is then reacted with an organometallic reagent derived from the other piperidine fragment, leading to ketone formation.
- The use of palladium-catalyzed Suzuki coupling reactions has been reported to efficiently assemble complex piperidine frameworks, reducing the number of synthetic steps and improving yields.
Representative Synthetic Route (Summarized)
| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Ketone to Epoxide | Base-catalyzed epoxidation | Epoxide of 1-benzoyl-piperidin-4-one |
| 2 | Fluorohydrin formation | Hydrogen fluoride-pyridine complex | 1-benzoyl-4-fluoro-4-hydroxymethylpiperidine |
| 3 | Coupling to form ketone | Reaction of Weinreb amide with organometallic reagent | Ketone linkage between piperidine units |
| 4 | Deprotection and purification | Hydrogenation, silica gel chromatography | Final compound (4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone |
Key Reagents and Conditions
- Hydrogen fluoride-pyridine complex : Used for selective fluorination of epoxide intermediates to introduce fluoromethyl groups.
- Weinreb amides : Serve as versatile intermediates for ketone synthesis by reaction with organometallic reagents such as Grignard or organolithium compounds.
- Palladium catalysts (e.g., Pd(PPh3)4) : Employed in Suzuki coupling reactions to assemble complex aryl or heterocyclic frameworks efficiently.
- Reducing agents : Catalytic hydrogenation (e.g., Pd–C in ethanol) is used for deprotection steps or reduction of intermediates.
Mechanistic Insights
- The fluorination step via hydrogen fluoride-pyridine complex proceeds through nucleophilic attack on the epoxide ring, opening it to yield the fluorohydrin.
- The ketone formation via Weinreb amide intermediates avoids over-addition of organometallic reagents, allowing selective mono-addition and high yields of ketones.
- Suzuki coupling reactions enable the formation of carbon-carbon bonds between boronate esters and aryl halides, facilitating the construction of complex piperidine derivatives with high regioselectivity.
Comparative Analysis of Preparation Routes
| Aspect | Traditional Multi-step Route | Improved Synthetic Route (Suzuki Coupling) |
|---|---|---|
| Number of Steps | Up to 11 steps | Reduced to 7 steps |
| Key Intermediates | Multiple protection/deprotection cycles | Use of Weinreb amides and Suzuki coupling intermediates |
| Yield and Purity | Moderate yields, risk of racemization | Higher yields, diastereoselective, no racemization observed |
| Scalability | More complex, less efficient | More streamlined, suitable for scale-up |
| Selectivity | Requires careful control of reaction conditions | Improved regio- and stereoselectivity |
Summary Table of Preparation Methods
| Step No. | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Ketone to Epoxide | Base (e.g., NaH), solvent (e.g., THF) | Formation of epoxide intermediate |
| 2 | Fluorination | Hydrogen fluoride-pyridine complex | Selective fluorohydrin formation |
| 3 | Coupling (Ketone formation) | Weinreb amide + organometallic reagent | Formation of methanone linkage |
| 4 | Suzuki Coupling | Pd catalyst, boronate ester, aryl halide | Efficient C-C bond formation |
| 5 | Deprotection/Reduction | Pd-C, H2, ethanol | Removal of protecting groups |
| 6 | Purification | Silica gel chromatography | Isolation of pure target compound |
Research Findings and Notes
- The fluorination step is critical for the introduction of the fluoromethyl group and requires careful handling of HF-pyridine complexes due to their corrosive nature.
- Use of Weinreb amides is advantageous for ketone synthesis, providing high selectivity and preventing over-addition of nucleophiles.
- The improved synthetic routes employing palladium-catalyzed cross-coupling reactions significantly reduce the number of steps and improve overall yield and purity.
- Diastereoselectivity and absence of racemization in the synthetic steps have been demonstrated, which is important for the biological activity of the compound.
- The synthetic methods are adaptable for scale-up and modification to introduce various substituents for structure-activity relationship studies.
Q & A
Q. What analytical techniques differentiate stereoisomers or regioisomers in this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
